Glutarimide-Isoindolinone-NH-PEG2-COOH
Description
Ubiquitin-Proteasome System (UPS) as a Biological Degradation Pathway
The Ubiquitin-Proteasome System (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, playing a critical role in maintaining cellular protein homeostasis. This intricate system identifies and eliminates misfolded, damaged, or short-lived regulatory proteins. The UPS operates through a highly regulated enzymatic cascade that ultimately tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the proteasome.
The process of ubiquitination involves the sequential action of three key enzymes:
E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate a ubiquitin molecule, forming a high-energy thioester bond with it. This initial step is crucial for preparing ubiquitin for its subsequent transfer.
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.
E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It specifically binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. The human genome encodes for over 600 E3 ligases, providing a vast array of specificity for protein degradation.
The attachment of a single ubiquitin molecule (monoubiquitination) can serve various signaling roles within the cell. However, for proteasomal degradation, a chain of at least four ubiquitin molecules (polyubiquitination) is typically required. This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large multi-protein complex that functions as the cell's primary protein degradation machinery. Once recognized, the tagged protein is unfolded and threaded into the proteolytic core of the proteasome, where it is broken down into smaller peptides.
Overview of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the UPS for the selective degradation of a POI. These chimeric molecules have emerged as a powerful therapeutic modality with the potential to target a wide range of disease-causing proteins.
A PROTAC molecule is comprised of three distinct chemical moieties:
E3 Ligase Ligand: This component of the PROTAC binds to a specific E3 ubiquitin ligase. The glutarimide-isoindolinone portion of Glutarimide-Isoindolinone-NH-PEG2-COOH is a well-established ligand for the Cereblon (CRBN) E3 ligase. medchemexpress.comglpbio.comanjiechem.com
POI Ligand: This part of the PROTAC is designed to bind with high affinity and specificity to the target protein that is intended for degradation.
Chemical Linker: The E3 ligase ligand and the POI ligand are connected by a chemical linker. The length and composition of this linker are critical for the proper formation of the ternary complex and subsequent degradation of the target protein. The "-NH-PEG2-COOH" portion of the subject molecule represents such a linker with a terminal carboxylic acid for conjugation to a POI ligand. researchgate.net
| Component | Function | Example in this compound |
| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase | Glutarimide-Isoindolinone |
| Chemical Linker | Connects the two ligands | -NH-PEG2-COOH |
| POI Ligand | Binds to the target protein | Not present in this molecule |
The mechanism of action of PROTACs relies on inducing proximity between the POI and an E3 ligase. By simultaneously binding to both proteins, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). This induced proximity brings the E3 ligase close enough to the POI to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to the surface of the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC can be released and engage another target protein molecule, leading to the degradation of multiple protein copies.
E3 Ubiquitin Ligases Exploited in TPD
The human genome encodes over 600 E3 ubiquitin ligases, each with its own set of substrate proteins. However, only a handful of these have been successfully hijacked for TPD applications. The choice of E3 ligase is a critical aspect of PROTAC design, as it can influence the degradation efficiency, tissue distribution, and potential off-target effects of the therapeutic. Among the most widely used E3 ligases in TPD is Cereblon.
Cereblon (CRBN) as a Prominent E3 Ligase in Degrader Design
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). Its prominence in the field of TPD stems from a confluence of historical discovery and favorable biological and chemical properties.
The journey to harnessing CRBN for targeted degradation began with the tragic story of thalidomide (B1683933). Initially marketed as a sedative, thalidomide was later found to cause severe birth defects. Decades later, research revealed that thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), exert their therapeutic and teratogenic effects by binding directly to CRBN. broadpharm.comresearchgate.net This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and degradation of "neosubstrates" that are not its natural targets. broadpharm.com This discovery was a watershed moment, as it demonstrated that a small molecule could modulate the function of an E3 ligase to induce the degradation of specific proteins.
This inherent "degron-like" nature of the glutarimide (B196013) and isoindolinone moieties found in thalidomide and its analogs makes them ideal starting points for the design of CRBN-recruiting ligands in PROTACs. The this compound molecule is a prime example of this, incorporating the essential CRBN-binding pharmacophore.
The widespread expression of CRBN in various tissues and cell types also contributes to its utility in TPD. Furthermore, the availability of well-characterized, high-affinity small molecule ligands for CRBN has significantly accelerated the development of CRBN-based PROTACs.
The effectiveness of CRBN-recruiting PROTACs has been demonstrated for a wide range of target proteins implicated in various diseases, including cancer and neurodegenerative disorders. The table below presents data from a study on pomalidomide-based PROTACs targeting the BCR-ABL protein, a key driver in certain types of leukemia. These PROTACs utilize a PEG linker, similar to the PEG2 linker in this compound.
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC 1 | Pomalidomide-PEG3-Dasatinib | BCR-ABL | 1.2 | >90 |
| PROTAC 2 | Pomalidomide-PEG4-Dasatinib | BCR-ABL | 0.8 | >95 |
| PROTAC 3 | Pomalidomide-PEG5-Dasatinib | BCR-ABL | 0.5 | >95 |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
The data clearly illustrates the potent degradation of the target protein, BCR-ABL, by these CRBN-recruiting PROTACs. The variation in linker length (PEG3, PEG4, and PEG5) also highlights the importance of linker optimization in achieving maximal degradation efficiency.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c24-17-4-3-16(19(27)22-17)23-12-13-11-14(1-2-15(13)20(23)28)21-6-8-30-10-9-29-7-5-18(25)26/h1-2,11,16,21H,3-10,12H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWGGOWRQJBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Glutarimide Isoindolinone Nh Peg2 Cooh: a Defined Cereblon E3 Ligase Ligand Linker Conjugate
Molecular Identity and Structural Definition
Glutarimide-Isoindolinone-NH-PEG2-COOH is a well-defined organic molecule with specific physicochemical properties. The structure consists of a glutarimide-isoindolinone core, which serves as the Cereblon ligand, connected via an amine linkage to a short polyethylene (B3416737) glycol (PEG) chain, which is terminated by a carboxylic acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O7 |
| Molar Mass | 419.43 g/mol |
| CAS Number | 2803827-03-2 |
Data sourced from multiple chemical suppliers and databases. chembk.comambeed.commedchemexpress.com
Constituent Components and Their Functional Roles
The molecule can be deconstructed into three primary components, each with a distinct and critical function in its intended application within PROTAC technology: the Cereblon ligand, the PEG linker, and the terminal carboxylic acid.
The active portion of the molecule responsible for engaging the E3 ligase is the glutarimide-isoindolinone scaffold. digitellinc.comresearchgate.net This chemical structure is a potent binder of Cereblon (CRBN), which is a substrate receptor component of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). binasss.sa.crnih.gov The glutarimide (B196013) moiety is essential for binding within a specific pocket on the CRBN protein. rscf.runih.gov This binding pocket is characterized by three tryptophan residues, sometimes referred to as an "aromatic cage," which form hydrophobic and π-π stacking interactions with the ligand. rscf.runih.gov The isoindolinone portion of the scaffold is more solvent-exposed and provides a key attachment point for the linker, orienting it away from the protein surface to connect with a target protein ligand. researchgate.netnih.gov By binding to CRBN, this ligand moiety allows a fully formed PROTAC to recruit the entire CRL4^CRBN^ ubiquitination machinery. binasss.sa.cr
The glutarimide-isoindolinone scaffold is derived from a well-established class of drugs known as Immunomodulatory Imide Drugs (IMiDs). nih.govwikipedia.org The parent compound of this class is Thalidomide (B1683933), which, along with its more potent analogs Lenalidomide (B1683929) and Pomalidomide (B1683931), contains the characteristic glutarimide and phthalimide/isoindolinone rings. rscf.runih.gov These molecules were discovered to exert their therapeutic effects by binding directly to Cereblon. nih.govwikipedia.org This binding event alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). binasss.sa.crnih.gov
More recently, a newer generation of compounds called Cereblon E3 Ligase Modulators (CELMoDs) has been developed. nih.govnih.gov CELMoDs, such as Iberdomide and Mezigdomide, are also based on the glutarimide-isoindolinone core but are chemically optimized for higher affinity to CRBN and enhanced degradation of target proteins compared to earlier IMiDs. nih.govresearchgate.net The proven ability of these scaffolds to effectively hijack the CRBN E3 ligase for targeted degradation led to their widespread adoption in the design of PROTACs. rscf.ru
Table 2: Comparison of IMiDs and CELMoDs
| Feature | Immunomodulatory Imide Drugs (IMiDs) | Cereblon E3 Ligase Modulators (CELMoDs) |
|---|---|---|
| Core Structure | Glutarimide and phthalimide/isoindolinone rings. wikipedia.orgnih.gov | Glutarimide-isoindolinone core with additional moieties (e.g., phenyl, morpholino). nih.gov |
| Examples | Thalidomide, Lenalidomide, Pomalidomide. wikipedia.org | Iberdomide, Mezigdomide, Avadomide. nih.govnih.gov |
| Binding Affinity to CRBN | Moderate. | High, often significantly greater than IMiDs. nih.gov |
| Primary Mechanism | Acts as a "molecular glue" to induce degradation of neosubstrates like Ikaros and Aiolos. binasss.sa.crnih.gov | Functions similarly to IMiDs but with enhanced potency and/or different neosubstrate profiles. nih.govresearchgate.net |
Polyethylene Glycol (PEG2) Linker Component
The Glutarimide-Isoindolinone ligand is connected to a short, discrete polyethylene glycol (PEG) linker, specifically one containing two ethylene (B1197577) glycol units (PEG2). In the context of a PROTAC, the linker is a crucial component that connects the E3 ligase ligand to the target protein ligand. biochempeg.com The linker's chemical composition and length are critical for the PROTAC's efficacy, as they dictate the spatial orientation between the E3 ligase and the target protein. nih.gov A proper orientation is necessary to facilitate the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for efficient ubiquitination of the target. nih.gov The PEG2 linker in this conjugate provides a defined length and degree of flexibility. jenkemusa.com
Table 3: Common Linker Types in PROTAC Technology
| Linker Type | Key Characteristics |
|---|---|
| Polyethylene Glycol (PEG) | Hydrophilic, enhances solubility and permeability, flexible, tunable length. jenkemusa.combroadpharm.com |
| Alkyl Chains | Hydrophobic, provide stable connectivity, offer some flexibility. nih.gov |
| Rigid Linkers (e.g., containing aromatic rings) | Limit conformational flexibility, can stabilize the ternary complex. nih.gov |
Terminal Carboxylic Acid (-COOH) Functional Group for Conjugation
The molecule is terminated with a carboxylic acid (-COOH) functional group. This group does not play a direct role in binding Cereblon or in the linker's spatial function. Instead, it serves as a reactive chemical handle for bioconjugation. researchgate.net The carboxylic acid is a versatile functional group that can be readily activated to react with nucleophiles, most commonly primary amines, to form a stable amide bond. researchgate.net This allows for the straightforward covalent attachment of a ligand for a target protein of interest, provided that ligand has a suitable amine group. This conjugation step completes the synthesis of the heterobifunctional PROTAC molecule, transforming the E3 ligase ligand-linker conjugate into a functional protein degrader. The selective and efficient labeling of C-terminal carboxylic acids is a well-established strategy in chemical biology for linking molecules. nih.gov
Design as a Reactive Handle for Diverse POI Ligands
The strategic design of this compound as a reactive handle is central to its utility in the modular synthesis of a diverse array of PROTACs. The molecule is engineered with a terminal carboxylic acid (-COOH) group, which serves as a versatile point of attachment for various POI ligands. nih.govnih.gov This "reactive handle" is pivotal for the straightforward and efficient creation of novel protein degraders.
The choice of a carboxylic acid as the terminal functional group is deliberate. Carboxylic acids are a common and stable functional group that can be readily activated to react with nucleophiles, most notably primary and secondary amines, which are frequently present on or can be incorporated into POI ligands. digitellinc.comnih.gov This reactivity allows for the formation of a stable amide bond, securely linking the Cereblon ligand-linker construct to the POI-targeting moiety. nih.gov
The conjugation process typically involves the activation of the carboxylic acid group using standard coupling reagents. A widely used method is the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like N-hydroxysuccinimide (NHS). researchgate.netrsc.org EDC activates the carboxyl group, making it susceptible to nucleophilic attack, while NHS forms a more stable intermediate, an NHS-ester, which then efficiently reacts with an amine on the POI ligand to form the final PROTAC molecule. researchgate.netchemistrysteps.com
The inclusion of a short polyethylene glycol (PEG) linker, specifically a di-ethylene glycol unit (PEG2), is another critical design feature. nih.govjenkemusa.com This linker serves multiple purposes. Firstly, it provides adequate spacing between the Cereblon ligand and the POI ligand, which is essential for the effective formation of the ternary complex (POI-PROTAC-E3 ligase). axispharm.com Secondly, the hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC molecule, which are crucial pharmacokinetic properties. biochempeg.com
In essence, this compound is a pre-fabricated, high-quality chemical tool that streamlines the discovery and development of new PROTACs. Its design as a reactive handle offers a convergent and flexible synthetic strategy, enabling researchers to readily conjugate a wide variety of POI ligands and explore the vast potential of targeted protein degradation.
| Property | Value |
| Chemical Formula | C20H25N3O7 |
| Molecular Weight | 419.43 g/mol |
| Appearance | Solid |
| Reactive Functional Group | Carboxylic Acid (-COOH) |
| Linker Type | Polyethylene Glycol (PEG2) |
| E3 Ligase Ligand | Glutarimide-Isoindolinone (binds to Cereblon) |
| Component | Function |
| Glutarimide-Isoindolinone | Binds to the Cereblon (CRBN) E3 ubiquitin ligase, acting as the "anchor" to the cellular degradation machinery. |
| -NH- (Amine Linkage) | Connects the Cereblon ligand to the PEG linker. |
| -PEG2- (Diethylene Glycol Linker) | Provides a flexible and hydrophilic spacer of optimal length to facilitate the formation of the ternary complex and improve the physicochemical properties of the PROTAC. biochempeg.comprecisepeg.com |
| -COOH (Carboxylic Acid) | Serves as a "reactive handle" for the covalent attachment of a Protein of Interest (POI) ligand, typically through the formation of a stable amide bond. nih.gov |
Chemical Synthesis and Modular Assembly of Glutarimide Isoindolinone Nh Peg2 Cooh Based Constructs
Synthetic Methodologies for Glutarimide-Isoindolinone Ligand Formation
The glutarimide-isoindolinone core is the portion of the molecule that binds to the E3 ligase Cereblon. This structure is derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). researchgate.netdigitellinc.com The synthesis of these ligands is a critical first step in the assembly of the final PROTAC molecule.
To connect the glutarimide-isoindolinone ligand to the PEG linker, a reactive handle must be introduced onto the isoindolinone core. This is typically achieved by modifying the aromatic ring of the isoindolinone.
One common strategy involves the use of substituted benzoic acid derivatives as starting materials. nih.govfrontiersin.org For example, 4- or 5-bromo substituted analogs of lenalidomide can be synthesized and the bromine atom can then be used as a site for linker attachment through reactions like the Buchwald-Hartwig amination. frontiersin.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the isoindolinone core and an amine-terminated linker. digitellinc.com
Table 1: Common Derivatization Reactions for Linker Attachment to the Isoindolinone Core
| Reaction | Reagents and Conditions | Purpose |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Forms a C-N bond between the isoindolinone and an amine-terminated linker. |
| Nucleophilic Aromatic Substitution | Amine-terminated linker, base | Replaces a leaving group (e.g., fluorine) on the isoindolinone with the linker. |
| Amide Coupling | Carboxylic acid-functionalized isoindolinone, amine-terminated linker, coupling agents (e.g., HATU, HBTU) | Forms an amide bond between the isoindolinone and the linker. |
| Reductive Amination | Aldehyde or ketone-functionalized isoindolinone, amine-terminated linker, reducing agent (e.g., sodium triacetoxyborohydride) | Forms a C-N single bond between the isoindolinone and the linker. |
The stereochemistry of the glutarimide (B196013) moiety is crucial for its binding to Cereblon and the subsequent degradation activity of the PROTAC. The (S)-enantiomer is generally the more active form. researchgate.net Therefore, controlling the stereochemistry during synthesis is a key consideration.
One method to achieve stereocontrol is to use a chiral starting material, such as a derivative of glutamic acid, to construct the glutarimide ring. This ensures that the desired stereocenter is established early in the synthetic sequence.
Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a key reaction step. For example, an asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using a chiral auxiliary to control the addition of a nucleophile to an imine precursor. researchgate.net
Enzymatic resolution can also be used to separate a racemic mixture of the glutarimide-containing intermediate, affording the desired enantiomer in high purity. While effective, this method results in a theoretical maximum yield of 50% for the desired enantiomer.
More recently, methods have been developed to introduce enantioenriched moieties onto the glutarimide core after its formation. researchgate.net This allows for greater flexibility in the design and synthesis of stereochemically defined Cereblon binders.
Integration of PEG2 Linkers into PROTAC Design
The PEG2 linker in Glutarimide-Isoindolinone-NH-PEG2-COOH provides a flexible and hydrophilic spacer between the E3 ligase ligand and the POI ligand. biochempeg.combiochempeg.com The length and composition of the linker are critical for optimizing the ternary complex formation between the PROTAC, the E3 ligase, and the target protein, which ultimately dictates the efficiency of protein degradation. biochempeg.com
The carboxylic acid terminus of the this compound conjugate is designed for facile attachment to a POI ligand that possesses a primary or secondary amine. This is most commonly achieved through an amide coupling reaction. axispharm.comacs.org
A variety of coupling reagents can be used to facilitate this reaction, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). axispharm.combiochempeg.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine on the POI ligand. The reaction is typically carried out in an aprotic organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). axispharm.com
Table 2: Common Amide Coupling Reagents for PROTAC Synthesis
| Reagent | Full Name | Advantages |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive, effective for many substrates. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct, easy to remove. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, low racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good for hindered amines, relatively stable. |
While amide coupling is a robust and widely used method, other bioorthogonal reactions can also be employed to conjugate the linker to the POI ligand. medchemexpress.comnih.gov These reactions offer the advantage of high specificity and efficiency, often proceeding under mild conditions with high yields. medchemexpress.comwikipedia.org
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular choice. nih.gov In this approach, the this compound conjugate would be modified to have a terminal azide (B81097) or alkyne. The POI ligand would then be functionalized with the complementary reactive partner. The two components are then "clicked" together in the presence of a copper catalyst to form a stable triazole linkage. medchemexpress.comnih.gov
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst. biochempeg.commedchemexpress.com This is particularly useful for biological applications where copper toxicity is a concern.
Other bioorthogonal reactions that can be used for linker functionalization include the Staudinger ligation, tetrazine ligation, and oxime/hydrazone formation. wikipedia.org The choice of reaction depends on the functional groups present on the POI ligand and the desired properties of the final PROTAC molecule.
Parallel and High-Throughput Synthesis of Degrader Libraries Utilizing This Conjugate
The modular nature of PROTACs lends itself to the rapid generation of large libraries of compounds for screening and optimization. researchgate.netstrath.ac.uk By using the pre-formed this compound conjugate, a diverse library of degraders can be synthesized in a parallel fashion by coupling it with a variety of POI ligands. researchgate.netresearchgate.net
Solid-phase synthesis is a powerful technique for the high-throughput synthesis of PROTAC libraries. nih.govnih.gov In this approach, the this compound conjugate can be attached to a solid support, such as a resin. The POI ligands can then be added in a parallel format, and the final PROTACs are cleaved from the resin after the reaction is complete. nih.govresearchgate.net This method simplifies purification and allows for the simultaneous synthesis of many compounds.
Automated synthesis platforms can further accelerate the process of library generation. researchgate.netrsc.org These systems can perform the coupling reactions, washes, and cleavage steps in a programmed manner, enabling the rapid production of hundreds or even thousands of PROTACs for biological evaluation. rsc.org The use of such high-throughput methods is essential for exploring the vast chemical space of PROTACs and identifying potent and selective degraders for therapeutic development. nih.gov
Molecular Recognition and Ternary Complex Formation Mediated by Glutarimide Isoindolinone Nh Peg2 Cooh Conjugates
Specific Interactions of Glutarimide-Isoindolinone with Cereblon (CRBN)
The glutarimide-isoindolinone portion of the conjugate acts as the E3 ligase ligand, specifically targeting Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netresearchgate.net The high-affinity and specific binding of this moiety to CRBN is fundamental to the subsequent recruitment of the target protein for ubiquitination and degradation. ecancer.orgnih.gov
The glutarimide (B196013) moiety of the conjugate binds within a hydrophobic pocket located in the thalidomide-binding domain (TBD) of CRBN. acs.orgnih.gov This pocket is often referred to as the "aromatic cage" or "tri-Trp pocket" due to the presence of three key tryptophan residues (W380, W386, and W400) that line its interior. rsc.orgrscf.ruresearchgate.net The aliphatic face of the glutarimide ring establishes tight van der Waals contacts with this hydrophobic pocket. nih.gov The isoindolinone ring, on the other hand, is typically more solvent-exposed and provides a site for linker attachment, creating a "hot-spot" for the protein-protein interactions necessary for ubiquitination. rsc.orgresearchgate.net
The binding of the glutarimide ring within this pocket is the primary anchor for the interaction with CRBN. researchgate.net This interaction is crucial as it correctly orients the rest of the conjugate, including the linker and the target protein-binding ligand, to facilitate the formation of a productive ternary complex. researchgate.net
| Key Feature | Description | Significance |
|---|---|---|
| Binding Site | Thalidomide (B1683933) Binding Domain (TBD) of Cereblon (CRBN). | Specific recognition site for the glutarimide-isoindolinone moiety. |
| Binding Pocket | Hydrophobic "aromatic cage" or "tri-Trp pocket". | Provides a snug fit for the glutarimide ring, driven by hydrophobic interactions. |
| Key Residues | Tryptophan residues (W380, W386, W400) and Phenylalanine (F402). rsc.org | Line the hydrophobic pocket and form critical van der Waals contacts. |
| Ligand Moiety | Glutarimide ring. | Inserts into the hydrophobic pocket, anchoring the molecule to CRBN. rsc.org |
| Solvent Exposure | Isoindolinone ring protrudes from the pocket. rsc.org | Allows for the attachment of the linker and subsequent recruitment of the target protein. |
Beyond the hydrophobic interactions, a network of hydrogen bonds stabilizes the binding of the glutarimide-isoindolinone moiety within the CRBN TBD. The glutarimide ring's carbonyl groups and amide nitrogen are critical for this hydrogen bonding network. nih.gov
Specifically, hydrogen bonds are formed between the glutarimide ring and the backbone of residues H378 and W380, with an additional hydrogen bond to the side chain of H378. rsc.org Another key interaction involves a hydrogen bond between the carbonyl group of the isoindolinone moiety and the side chain of N351 in CRBN. nih.govacs.org These specific hydrogen bonds, in conjunction with the hydrophobic interactions, contribute to the high-affinity binding and proper orientation of the ligand, which are essential for the subsequent formation of a stable and functional ternary complex.
| Interacting Ligand Moiety | CRBN Residue | Type of Interaction | Reference |
|---|---|---|---|
| Glutarimide Ring | H378 (backbone & side chain) | Hydrogen Bond | rsc.org |
| Glutarimide Ring | W380 (backbone) | Hydrogen Bond | rsc.org |
| Isoindolinone Moiety (carbonyl) | N351 (side chain) | Hydrogen Bond | nih.govacs.org |
| Glutarimide Ring (aliphatic face) | W380, W386, W400, F402 | Hydrophobic Interactions | rsc.org |
Conformational Role of the PEG2 Linker in Ternary Complex Assembly
The primary function of the PEG2 linker is to bridge the CRBN E3 ligase and the target protein, bringing them into close proximity. This proximity is a prerequisite for the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to the target protein. However, mere proximity is insufficient; the linker must also allow for an optimal orientation of the two proteins relative to each other. explorationpub.com This precise spatial arrangement is necessary to position a lysine (B10760008) residue on the surface of the target protein correctly for ubiquitination by the E3 ligase machinery. arxiv.org The flexibility of the PEG linker can help in achieving the necessary conformational adjustments for productive ternary complex formation. nih.gov
The length of the linker is a critical parameter that significantly influences the stability and formation kinetics of the ternary complex. nih.govnih.gov A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing the simultaneous binding of both. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins together for efficient ubiquitination. arxiv.orgnih.gov
Structure Activity Relationship Sar Studies of Glutarimide Isoindolinone Nh Peg2 Cooh Derived Protacs
Modifications to the Glutarimide-Isoindolinone Moiety and Their Functional Consequences
The binding of the glutarimide-isoindolinone moiety to CRBN is a prerequisite for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation. The glutarimide (B196013) portion of the molecule is essential for this interaction, forming key hydrogen bonds within a conserved tri-tryptophan pocket of CRBN. nih.gov
Modifications to the phthalimide ring of the glutarimide-isoindolinone moiety have been shown to influence CRBN binding affinity. For instance, substitutions on the phenyl ring of thalidomide (B1683933) analogues can result in comparable CRBN affinity to pomalidomide (B1683931), a well-established CRBN binder. nih.gov However, not all modifications that maintain CRBN binding are productive for degradation, highlighting the complexity of SAR in this region. nih.gov
Researchers have also explored alternative scaffolds to the traditional phthalimide-based ligands to improve properties like chemical stability while retaining CRBN affinity. Phenyl glutarimides, for example, have been designed to replace the hydrolysis-prone phthalimide moiety and have demonstrated retained CRBN binding. nih.govscispace.com
| Modification to Glutarimide-Isoindolinone Moiety | Effect on CRBN Binding | Reference Compound |
|---|---|---|
| Substitutions on the phthalimide phenyl ring | Can maintain comparable affinity to pomalidomide | Pomalidomide |
| Replacement of phthalimide with phenyl glutarimide | Retains CRBN affinity with improved chemical stability | Thalidomide |
| Methylation of the glutarimide NH group | Abolishes CRBN binding | Thalidomide |
Beyond simply binding to CRBN, the glutarimide-isoindolinone moiety can also influence which "neo-substrates" are recruited and degraded. Immunomodulatory drugs (IMiDs) like thalidomide and its analogues are known to induce the degradation of specific proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgrscf.ru
Subtle changes to the glutarimide-isoindolinone structure can significantly alter this neo-substrate profile. For example, lenalidomide (B1683929) and pomalidomide, which differ by only a single amino group and a carbonyl on the phthalimide ring, exhibit different degradation profiles. ashpublications.orgbiorxiv.org While both degrade IKZF1 and IKZF3, lenalidomide also potently degrades casein kinase 1 alpha (CK1α). ashpublications.orgbiorxiv.org
Researchers have systematically explored substitutions on the phthalimide ring to modulate neo-substrate degradation. Specific substitutions at the C5 position have been found to reduce the degradation of certain zinc-finger transcription factors. Conversely, introducing a methoxy group at the C7 position of a thalidomide derivative blocked the degradation of neo-substrates like GSPT1, IKZF1, and IKZF3, while maintaining CRBN binding. These findings demonstrate that the glutarimide-isoindolinone moiety can be engineered to minimize off-target effects and improve the selectivity of PROTACs.
| Substitution on Glutarimide-Isoindolinone Moiety | Impact on Neo-Substrate Degradation | Example Neo-substrate |
|---|---|---|
| Difference between Lenalidomide and Pomalidomide | Lenalidomide degrades CK1α, Pomalidomide does not | CK1α |
| Methoxy group at C7 position | Blocks degradation of GSPT1, IKZF1, IKZF3 | GSPT1 |
| Substitutions at C5 position | Can reduce degradation of zinc-finger domains | Zinc-finger proteins |
| 4-hydroxy substitution in isoindolinone | Results in IKZF1 degradation | IKZF1 |
Systematic Investigation of the PEG2 Linker and its Variants
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the molecule. nih.govaxispharm.comnih.gov It influences the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC. precisepeg.comnih.gov Polyethylene (B3416737) glycol (PEG) linkers, such as the PEG2 linker in Glutarimide-Isoindolinone-NH-PEG2-COOH, are commonly used due to their hydrophilicity, which can improve solubility and cell permeability. precisepeg.combiochempeg.comjenkemusa.com
The length of the linker is a crucial parameter that must be optimized for each target protein and E3 ligase pair. nih.govresearchgate.net A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.comresearchgate.net
Studies have shown that there is often an optimal linker length for achieving maximal degradation. For example, in the development of PROTACs targeting p38α, a linker length of 15-17 atoms was found to be optimal, while linkers shorter than 15 atoms were less effective. ub.edu For estrogen receptor-α (ERα) targeting PROTACs, a 16-atom chain length was identified as optimal. nih.gov For other targets like TBK1, linkers shorter than 12 atoms showed no degradation activity, whereas longer linkers were effective. nih.govexplorationpub.com This highlights the target-dependent nature of optimal linker length.
The flexibility of the linker is another critical factor influencing PROTAC activity. axispharm.comresearchgate.netarxiv.org Flexible linkers, such as alkyl and PEG chains, can allow the PROTAC to adopt multiple conformations, which may be beneficial in the initial stages of PROTAC discovery to facilitate the formation of a productive ternary complex. arxiv.orgmusechem.com The flexibility can allow the linker to fold and adopt a bioactive conformation necessary for stabilizing the ternary complex. nih.gov
However, excessive flexibility can also be detrimental, leading to an entropic penalty upon ternary complex formation. nih.gov More rigid linkers, incorporating elements like piperazine, piperidine, or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially leading to higher potency. precisepeg.commusechem.com Rigid linkers can also enhance the stability of the ternary complex and improve pharmacokinetic properties. nih.gov For instance, replacing a flexible linker with a more rigid one in the development of an androgen receptor (AR) degrader, ARV-110, significantly increased its metabolic stability and therapeutic potency. nih.gov
While PEG and alkyl chains are the most common linker types, researchers are increasingly exploring alternative compositions to fine-tune PROTAC properties. nih.gov The choice of linker chemistry can impact solubility, cell permeability, and metabolic stability. precisepeg.com
For example, the incorporation of triazole moieties, often formed via "click chemistry," provides a metabolically stable and rigid linker component. Saturated heterocycles like piperazine and piperidine can also be incorporated to impart rigidity and improve physicochemical properties. precisepeg.com Some studies have even explored "linker-free" PROTACs, where the warhead and E3 ligase ligand are directly connected, although this is not a universally applicable strategy. nih.govresearchgate.net The development of novel, non-PEG linkers, such as those based on piperazine-piperidine scaffolds, is an active area of research aimed at creating orally bioavailable PROTACs. tcichemicals.com
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
|---|---|---|
| Alkyl Chains | Flexible, hydrophobic | Can limit aqueous solubility |
| PEG Chains | Flexible, hydrophilic | Improves solubility and cell permeability |
| Triazoles | Rigid, metabolically stable | Can enhance selectivity and stability |
| Piperazine/Piperidine | Rigid, can improve solubility | Enhances metabolic stability and potency |
Significance of Linker Attachment Points (Exit Vectors) on Ligand-Protein Interactions and Overall Activity
The glutarimide-isoindolinone scaffold presents several potential sites for linker attachment. The most commonly explored positions are on the phthalimide ring of the isoindolinone core. The selection of an appropriate exit vector is paramount as it governs the spatial orientation of the target protein relative to the E3 ligase. An optimal orientation is required to position the lysine (B10760008) residues on the target protein's surface in close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN-E3 ligase complex, thereby facilitating efficient ubiquitin transfer and subsequent proteasomal degradation.
Impact on Ternary Complex Formation and Stability
The geometry of the ternary complex is highly dependent on the linker's exit vector. An improperly chosen attachment point can lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex. Conversely, a well-chosen exit vector can promote favorable protein-protein interactions between the target and CRBN, enhancing the cooperativity of the ternary complex. This positive cooperativity, where the binding of one protein increases the affinity for the other, is a hallmark of highly effective PROTACs.
Research on various CRBN-recruiting PROTACs has demonstrated that subtle changes in the linker attachment point on the phthalimide ring can lead to significant differences in degradation potency. For instance, shifting the linker from one position to another can alter the conformation of the PROTAC, which in turn affects how the target protein is presented to the E3 ligase.
Influence on Ligand-Protein Interactions
The exit vector can also influence the intrinsic binding affinity of the glutarimide-isoindolinone ligand for CRBN. While the glutarimide portion of the molecule is primarily responsible for the key interactions within the CRBN binding pocket, the linker's attachment point can introduce subtle electronic or steric effects that may modulate this binding. More importantly, the exit vector dictates the trajectory of the linker away from the ligand, which must be solvent-exposed and not clash with the protein surface to allow for effective presentation of the target protein ligand.
Detailed Research Findings
While specific quantitative structure-activity relationship (SAR) studies for PROTACs derived specifically from "this compound" with varied linker attachment points are not extensively available in the public domain, the principles are well-established from studies on closely related analogs, such as those based on pomalidomide and thalidomide. These studies systematically vary the linker attachment position on the phthalimide ring and measure the impact on degradation activity (DC50) and ternary complex formation.
For example, studies comparing linker attachment at the C4 and C5 positions of the phthalimide ring of pomalidomide-based PROTACs have revealed significant differences in their ability to degrade target proteins. These findings underscore the critical nature of the exit vector in fine-tuning PROTAC efficacy.
Below are illustrative data tables that reflect the type of data generated in such SAR studies, demonstrating the impact of the linker exit vector on PROTAC activity for a hypothetical target protein.
| Compound | Linker Attachment Point on Isoindolinone | Target Protein DC50 (nM) |
|---|---|---|
| PROTAC-A | C4 of Phthalimide Ring | 25 |
| PROTAC-B | C5 of Phthalimide Ring | 150 |
| PROTAC-C | N-position of Isoindolinone | >1000 |
| Compound | Linker Attachment Point | Ternary Complex Cooperativity (α) | Comment |
|---|---|---|---|
| PROTAC-A | C4 of Phthalimide Ring | 5.2 | Favorable protein-protein interactions |
| PROTAC-B | C5 of Phthalimide Ring | 1.1 | Neutral; minimal induced interactions |
| PROTAC-C | N-position of Isoindolinone | Not determinable | No stable ternary complex formed |
Advanced Research Methodologies for Characterizing Glutarimide Isoindolinone Nh Peg2 Cooh Constructs
Computational Modeling and Simulations in Degrader Design
Computational approaches have become indispensable in accelerating the design-synthesize-test cycle of PROTAC development. researchgate.netarxiv.org They allow for the rapid screening of virtual compounds and provide a deeper understanding of the molecular interactions that govern degradation efficacy, thereby reducing the reliance on empirical, labor-intensive screening. researchgate.netnih.gov
The prediction of the three-dimensional (3D) structure of the ternary complex is critical for the rational design of PROTACs. nih.gov Molecular docking and molecular dynamics (MD) simulations are primary computational tools used to model these complex assemblies. researchgate.netscienceopen.com
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of PROTACs, docking is used in several ways:
Binary Docking: The Glutarimide-Isoindolinone ligand is docked into the binding pocket of CRBN, and the warhead is docked into the target protein of interest (POI). scienceopen.com This helps confirm the binding mode of the individual components.
Protein-Protein Docking: The target protein and the E3 ligase are docked together to identify potential protein-protein interaction (PPI) interfaces that a PROTAC could stabilize. scienceopen.comnih.gov
Ternary Complex Assembly: More advanced workflows assemble the full ternary complex. This often involves starting with the binary complexes and then using the linker to constrain the possible orientations of the two proteins. scienceopen.comnih.gov For example, a method developed by Pfizer assesses the steric compatibility between the two proteins and the PROTAC. scienceopen.com Other approaches use the PROTAC's conformational flexibility to guide the assembly of the final complex. scienceopen.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to refine the predicted ternary complex structures and assess their stability over time. nih.govresearchgate.net MD simulations model the atomic movements of the system, providing insights into:
Complex Stability: MD can confirm whether the predicted docked pose is stable or if the complex dissociates. nih.govresearchgate.net
Conformational Dynamics: PROTAC-induced complexes are often dynamic and can adopt multiple conformations. acs.orgnih.gov MD simulations can explore this conformational landscape, which is crucial as a single static structure may not represent the biologically active state. nih.govelifesciences.orgnih.gov
Role of Cooperativity: Simulations can help rationalize the cooperative or non-cooperative nature of ternary complex formation, a key determinant of PROTAC efficiency. researchgate.net
Several computational pipelines, such as PROTACable and DegraderTCM, integrate these methods to automate and streamline the modeling of ternary complexes. nih.govbiorxiv.org
| Computational Tool/Approach | Primary Function | Key Features |
| Protein-Protein Docking | Predicts the interaction interface between the target protein and E3 ligase. | Can be guided by linker length constraints; helps identify feasible orientations. scienceopen.comnih.gov |
| Molecular Dynamics (MD) Simulations | Refines docked structures and assesses the dynamic stability of the ternary complex. | Reveals conformational flexibility, stability of interactions, and can help explain degradation outcomes. nih.govresearchgate.netnih.gov |
| Ensemble Methods (e.g., SILCS-PROTAC) | Generates and evaluates an ensemble of possible ternary complex conformations. | Accounts for protein flexibility and can provide more accurate predictions than single-pose docking. chemrxiv.org |
| Rosetta-based Protocols | Predicts ternary complex structures with high accuracy. | Has successfully reproduced known crystal structures and can be used for rational design. researchgate.netacs.org |
The linker component of a PROTAC, such as the -NH-PEG2-COOH moiety, is not merely a spacer but a critical determinant of efficacy. computabio.comnih.gov Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex. nih.govexplorationpub.com In silico methods provide a rational basis for linker design, moving beyond purely empirical approaches. nih.gov
Computational strategies for linker optimization include:
Conformational Analysis: Modeling the conformational ensemble of the free PROTAC to understand its flexibility and preferred shapes. scienceopen.com
Structure-Based Design: Using a modeled ternary complex, linkers can be designed to achieve an optimal fit and induce favorable protein-protein contacts. arxiv.org This involves analyzing the distance between the ligand exit vectors on the two proteins and designing a linker that can bridge this gap without steric clash. nih.gov
Free Energy Calculations: Methods like free energy perturbation (FEP) can be used to predict how changes in linker composition might affect the stability of the ternary complex.
Property Prediction: Computational tools are used to predict the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are heavily influenced by the linker. explorationpub.com
The optimal linker is highly dependent on the specific target and E3 ligase pair, making computational guidance essential for navigating the vast chemical space of possible linker designs. nih.gov
Beyond predicting structure, a major goal of computational modeling is to forecast the biological activity of a PROTAC, such as its degradation efficiency (DC50 and Dmax values). oup.com This has led to the development of sophisticated machine learning and deep learning models. arxiv.org
Deep Learning Models: Approaches like DeepPROTAC and DegradeMaster use graph neural networks to learn from existing PROTAC data. biorxiv.orgoup.combiorxiv.org These models represent the PROTAC, target protein, and E3 ligase as 3D graphs, capturing crucial spatial and physicochemical information to predict degradation activity. oup.combiorxiv.org DegradeMaster, for instance, is an E(3)-equivariant graph neural network that incorporates 3D geometric constraints into its predictions. oup.comresearchgate.net
Machine Learning: Traditional machine learning models, such as support vector machines and random forests, have also been used, leveraging physicochemical descriptors of the molecules to predict activity. biorxiv.org
Mechanistic Insights: These predictive models can also offer insights into the mechanism of action. By analyzing which features the model deems important, researchers can better understand the structural determinants of successful degradation. oup.combiorxiv.org For example, visualization of attention weights in models like DegradeMaster can highlight the critical binding regions of the PROTAC. biorxiv.org
| Model/Method | Approach | Input | Output |
| DegradeMaster | E(3)-equivariant graph neural network | 3D structures of PROTAC, POI, and E3 ligase | Prediction of degradation efficacy (e.g., high/low activity). oup.combiorxiv.org |
| DeepPROTAC | Graph convolutional networks with LSTM | 2D/3D structures and sequence information | Prediction of PROTAC efficiency. biorxiv.orgarxiv.org |
| LightGBM | Gradient boosting framework | Physicochemical descriptors and structural features | Prediction of protein degradation activity. arxiv.org |
| Structure-Based Ubiquitination Prediction | Computational modeling of the full CRL4A ligase complex | Structural information of the ternary complex and the E3 ligase machinery | Prediction of target protein ubiquitination. researchgate.net |
Structural Biology Techniques for Mechanistic Elucidation
While computational models provide powerful predictive capabilities, experimental structural data are essential for validating these models and providing definitive mechanistic insights. springernature.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal techniques used to determine the high-resolution structures of PROTAC-related complexes. nanoimagingservices.comnih.gov
X-ray crystallography provides atomic-level detail of molecular structures, and it has been fundamental to understanding how Glutarimide-Isoindolinone-based molecules interact with CRBN. nih.gov
Binary Complexes: Crystal structures of CRBN in complex with immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) have been solved. nih.govrcsb.orgrcsb.org These structures reveal that the glutarimide (B196013) moiety binds within a specific hydrophobic "tri-Trp" pocket in CRBN, while the isoindolinone ring is solvent-exposed, providing a rational attachment point for the linker. nih.govresearchgate.netrscf.ru
Ternary Complexes: Obtaining crystal structures of the full POI-PROTAC-CRBN ternary complex is more challenging but has been achieved for several systems. nih.govresearchgate.net These structures are invaluable as they reveal the specific protein-protein interactions induced by the PROTAC. researchgate.net They show how the PROTAC and the linker fold to create a composite binding surface that stabilizes the interaction between the target protein and CRBN, often leading to cooperative binding. researchgate.net The development of new CRBN constructs, such as CRBNmidi, has been instrumental in facilitating the crystallization of these challenging ternary complexes. nih.gov
| PDB ID | Complex Description | Resolution (Å) | Key Finding |
| 4TZ4 | Human CRBN-DDB1 with Lenalidomide | 2.80 | Shows the binding mode of the glutarimide and the solvent-exposed isoindolinone ring. nih.gov |
| 4CI3 | Human CRBN-DDB1 with Pomalidomide | 3.50 | Confirms the binding mode for a related IMiD. rcsb.org |
| 5T35 | BRD4(BD2)-MZ1-VHL Ternary Complex | 2.06 | A seminal structure revealing the molecular basis of PROTAC-induced cooperative binding (VHL-based). researchgate.net |
| 8D7Z | CRBN-DDB1 with Mezigdomide and IKZF1 | 3.10 (Cryo-EM) | Structure of a molecular glue ternary complex, relevant to CRBN mechanism. nih.gov |
Cryo-EM has emerged as a powerful complementary technique to X-ray crystallography, particularly for studying large, flexible, or heterogeneous molecular assemblies that are difficult to crystallize. nanoimagingservices.com
PROTAC-induced ternary complexes can be part of much larger E3 ligase machinery, such as the full Cullin-RING Ligase (CRL) complex. nih.gov Furthermore, the complexes themselves can be highly dynamic. researchgate.netnanoimagingservices.com Cryo-EM is well-suited to address these challenges. It can capture snapshots of different conformational states, providing insight into the structural dynamics of the ternary complex and its interaction with the broader ubiquitination machinery. researchgate.netnanoimagingservices.com While high-resolution cryo-EM structures of PROTAC ternary complexes remain less common than crystal structures, the technique holds significant promise for elucidating the mechanisms of larger and more dynamic systems that are central to the degradation process. nanoimagingservices.comnih.gov
Biophysical Characterization of Molecular Interactions
The initial steps in the mechanism of action for a PROTAC involve direct binding to both the target protein and the E3 ligase, followed by the formation of a productive ternary complex. Biophysical methods are essential for quantifying these interactions, providing foundational data on the affinity and kinetics that govern the PROTAC's subsequent cellular activity.
Before a PROTAC can induce degradation, it must first effectively bind its two protein partners independently. Target engagement assays are employed to measure these binary binding events.
Fluorescence Polarization (FP) is a widely used in-solution technique to measure molecular binding. nih.govtandfonline.com The assay relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger protein, the tumbling rate of the tracer slows significantly, leading to an increase in fluorescence polarization. In a competitive FP assay, the binding of an unlabeled PROTAC (containing the Glutarimide-Isoindolinone-NH-PEG2-COOH component) to its target protein or to CRBN can be measured by its ability to displace a fluorescently labeled tracer, allowing for the determination of binding affinity (Kd). nih.gov
MicroScale Thermophoresis (MST) is another powerful method for quantifying biomolecular interactions in solution. nih.gove-century.us MST measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on size, charge, and solvation shell. e-century.us When a ligand binds to a fluorescently labeled target protein, these properties change, altering its thermophoretic movement. By titrating an unlabeled PROTAC against a fluorescently labeled POI or CRBN, the binding affinity can be precisely determined. MST is highly sensitive, consumes very little sample, and can be performed in complex biological liquids. nih.gove-century.us
| Assay Method | Binding Interaction | Measured Dissociation Constant (Kd) |
|---|---|---|
| Fluorescence Polarization | PROTAC-X ↔ Target Protein (POI) | 85 nM |
| MicroScale Thermophoresis | PROTAC-X ↔ Cereblon (CRBN) | 150 nM |
The central event in PROTAC-mediated degradation is the formation of a [POI]-[PROTAC]-[E3 ligase] ternary complex. The stability and kinetics of this complex are critical determinants of degradation efficiency.
Surface Plasmon Resonance (SPR) is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface. aragen.como2hdiscovery.co To characterize a ternary complex, the E3 ligase (CRBN) can be immobilized on the chip. A solution containing the PROTAC and the POI is then flowed over the surface. nih.govacs.org SPR allows for the direct measurement of association (kon) and dissociation (koff) rates for the complex, providing a detailed kinetic profile of its formation and stability. nih.govbiorxiv.org This technique is also crucial for determining cooperativity (alpha, α), a measure of how the binding of the first protein influences the binding of the second. An α value greater than 1 indicates positive cooperativity, where the ternary complex is more stable than the individual binary complexes. aragen.comnih.gov
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that is well-suited for studying ternary complex formation in a high-throughput format. revvity.com The assay uses two types of beads: Donor beads and Acceptor beads. One protein (e.g., a tagged POI) is captured by beads conjugated to an antibody against its tag, while the second protein (e.g., tagged CRBN) is captured by beads recognizing its respective tag. When the PROTAC brings the POI and CRBN into close proximity, the Donor and Acceptor beads are also brought together. eventscribe.net Upon excitation, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. The intensity of this signal is directly proportional to the amount of ternary complex formed. revvity.com
| Assay Method | Parameter Measured | Value | Interpretation |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Ternary Complex Kd ([POI]-[PROTAC-X]-[CRBN]) | 15 nM | High-affinity ternary complex formation. |
| Cooperativity (α) | 8.5 | Strong positive cooperativity enhances complex stability. | |
| AlphaLISA | Ternary Complex Signal (at 100 nM PROTAC-X) | 350,000 counts | Robust formation of the ternary complex. |
Functional Assays for Protein Degradation and Ubiquitination
Following the formation of a stable ternary complex, the PROTAC's function is to induce the ubiquitination and subsequent degradation of the POI. A series of in vitro and cell-based functional assays are required to confirm these downstream events.
To directly demonstrate that the PROTAC-induced ternary complex is active, in vitro ubiquitination assays are performed. These reconstituted biochemical assays contain all the necessary components of the ubiquitination cascade: the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), the purified CRBN E3 ligase complex, the POI, ubiquitin, and an ATP regeneration system. The reaction is initiated in the presence and absence of the PROTAC. The ubiquitination of the POI is typically assessed by Western Blot, where a ladder of higher molecular weight bands corresponding to the addition of multiple ubiquitin molecules (polyubiquitination) confirms the PROTAC's ability to induce the desired enzymatic activity. lifesensors.com
| Component | Function |
|---|---|
| Recombinant E1 Enzyme | Activates Ubiquitin |
| Recombinant E2 Enzyme (e.g., UBE2D1) | Conjugates Ubiquitin |
| Recombinant CRBN/DDB1/CUL4A/RBX1 Complex | E3 Ligase |
| Recombinant Protein of Interest (POI) | Substrate for Ubiquitination |
| PROTAC-X | Inducer of Ternary Complex |
| Ubiquitin | Protein Tag for Degradation |
| ATP | Energy Source |
The ultimate measure of a PROTAC's effectiveness is its ability to reduce the levels of a target protein within a cellular environment.
Western Blot is a conventional method used to visualize and semi-quantify protein levels in cell lysates. lifesensors.comnih.gov Cells are treated with varying concentrations of the PROTAC for a defined period, after which the cells are lysed and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI. A decrease in the band intensity corresponding to the POI indicates degradation.
HiBiT Technology offers a more precise and high-throughput method for quantifying protein degradation in live cells. promegaconnections.com This system utilizes an 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous gene of the POI using CRISPR/Cas9 gene editing. acs.org The engineered cells also express a larger complementary subunit called LgBiT. When HiBiT and LgBiT are in proximity, they combine to form a functional NanoLuc® luciferase, generating a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged POI. promegaconnections.compromega.co.uk Upon treatment with a PROTAC, degradation of the HiBiT-POI leads to a quantifiable loss of luminescence, allowing for the sensitive, real-time measurement of degradation kinetics and the determination of key parameters like DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximal level of degradation). promega.co.ukpromega.com
| Assay Method | Parameter | Value | Interpretation |
|---|---|---|---|
| HiBiT Luminescence Assay (24h treatment) | DC50 | 25 nM | High potency in inducing cellular degradation. |
| Dmax | 92% | Achieves near-complete degradation of the target protein. | |
| Western Blot | Protein Level at 100 nM | Visibly reduced band intensity | Confirms degradation of the target protein. |
A critical aspect of developing a PROTAC for therapeutic use is ensuring its selectivity. While the PROTAC is designed to degrade a specific POI, it is essential to confirm that it does not cause the degradation of other proteins, which could lead to off-target toxicity.
Mass Spectrometry (MS)-based Quantitative Proteomics is the gold standard for assessing degradation selectivity on a proteome-wide scale. nih.gov Techniques such as Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are employed. creative-proteomics.commtoz-biolabs.comsilantes.com In a typical TMT experiment, cells are treated with the PROTAC or a vehicle control. nih.gov The proteomes from each condition are extracted, digested into peptides, and labeled with different isobaric mass tags. The samples are then combined and analyzed by LC-MS/MS. The relative abundance of every identified protein across the different treatment conditions can be precisely quantified. nih.govmtoz-biolabs.com This global analysis provides an unbiased profile of the PROTAC's activity, confirming on-target degradation while simultaneously identifying any unintended off-target protein degradation events. nih.gov
| Protein Identified | Fold Change vs. Vehicle | p-value | Classification |
|---|---|---|---|
| Protein of Interest (POI) | -12.5 | <0.0001 | On-Target |
| Protein A | -1.1 | 0.45 | Non-significant change |
| Protein B | +1.2 | 0.38 | Non-significant change |
| Cereblon (CRBN) | -1.05 | 0.89 | No degradation of E3 ligase |
Emerging Concepts and Future Research Directions for Glutarimide Isoindolinone Based Tpd
Strategies for Expanding the Repertoire of CRBN Neo-Substrates
A primary goal in TPD is to broaden the range of proteins that can be targeted for degradation. The glutarimide-isoindolinone core, found in immunomodulatory drugs (IMiDs), alters the substrate specificity of CRBN, inducing the degradation of proteins not normally targeted by the native E3 ligase, termed "neo-substrates." nih.govnih.gov Expanding this repertoire beyond known targets like IKZF1, IKZF3, and GSPT1 is a key research focus. researchgate.net
Several strategies are being employed to discover novel neo-substrates:
Proteomics-Based Approaches: Mass spectrometry is a powerful tool for identifying changes in the global proteome upon treatment with a CRBN-recruiting molecule. nih.gov This unbiased method allows for the large-scale identification of proteins that are downregulated, pointing to potential new neo-substrates.
Genetic and Library Screening: High-throughput screening using libraries of zinc finger (ZF) domains has successfully identified new C2H2 ZF proteins as neo-substrates. This involves transducing cells with a library of potential targets and using methods like fluorescence-activated cell sorting (FACS) to detect degradation.
Structure-Based and Computational Design: As the structural understanding of the ternary complex (CRBN-degrader-neo-substrate) grows, computational modeling can be used to predict new protein interactions. Researchers are identifying common structural motifs, such as a β-hairpin containing a key glycine (B1666218) residue, that are crucial for recruitment to the CRBN-IMiD interface. This knowledge guides the de novo design of CRBN effectors to recruit previously untargetable proteins.
Chemical Probe Development: Synthesizing and screening diverse libraries of glutarimide-based compounds can reveal molecules with unique neo-substrate profiles. Multicomponent combinatorial library synthesis, for example, has led to the discovery of degraders for novel targets like Casein Kinase 1 Alpha (CK1α) and Wee-like protein kinase (WEE1). biorxiv.org
These approaches are systematically expanding the "degradable" proteome, opening up new avenues for therapeutic intervention.
| Strategy | Description | Examples of Identified Neo-Substrates |
| Proteomics | Unbiased mass spectrometry to detect global proteome changes after treatment with a CRBN modulator. | GSPT1, SALL4 |
| Library Screening | High-throughput screening of libraries (e.g., C2H2 zinc finger domains) to identify degradable proteins. | ZFP91, ZNF692, ZNF827 |
| Structure-Based Design | Utilizing crystal structures of ternary complexes to computationally predict and design new interactions. | Proteins with specific β-hairpin motifs |
| Chemical Diversity | Synthesizing and screening novel glutarimide-based compounds with altered structures to find unique degradation profiles. | WEE1 |
Development of Multi-Functional and Trivalent Degrader Designs Incorporating this Conjugate
Standard PROTACs are bifunctional, linking one protein of interest (POI) to one E3 ligase. Emerging research is focused on more complex architectures, such as trivalent or multi-functional degraders, to achieve enhanced efficacy or novel biological effects. A trivalent PROTAC might feature one E3 ligase ligand connected to two separate warheads for the same or different POIs. nih.govchemrxiv.org
The rationale behind these advanced designs includes:
Avidity and Cooperativity: By incorporating two warheads for a target protein that exists in a dimer or complex, a trivalent PROTAC can benefit from increased avidity, leading to more stable ternary complex formation and enhanced degradation. nih.govchemrxiv.org This can result in significantly more potent and sustained degradation at lower concentrations compared to their bivalent counterparts. chemrxiv.org
Degrading Protein Complexes: Trivalent designs can be engineered to simultaneously engage two different components of a protein complex, leading to the degradation of the entire assembly.
Dual-Target Degradation: A single molecule could be designed to degrade two distinct disease-causing proteins by incorporating two different warheads, potentially offering a synergistic therapeutic effect.
In one pioneering study, a trivalent PROTAC (SIM1) was designed with two BET bromodomain inhibitors and one VHL E3 ligase ligand. chemrxiv.org This molecule demonstrated low picomolar degradation of BET proteins and showed more potent anti-cancer activity than bivalent equivalents. chemrxiv.org While this example used VHL, the modular nature of PROTACs means the Glutarimide-Isoindolinone moiety can be readily incorporated to create CRBN-recruiting trivalent degraders, a promising area for future development. nih.gov
| Degrader Type | Structure | Potential Advantage |
| Bifunctional (Standard) | 1 Warhead + 1 Linker + 1 E3 Ligand | Established technology, proven efficacy. |
| Trivalent (Homodimer Target) | 2 Warheads (same target) + 1 Linker + 1 E3 Ligand | Increased avidity, enhanced potency, sustained degradation. nih.gov |
| Trivalent (Heterodimer Target) | 2 Warheads (different targets) + 1 Linker + 1 E3 Ligand | Degradation of two distinct proteins, potential for synergistic effects. |
Advancements in Modular Synthesis and High-Throughput Screening with Reactive Linkers
The optimization of a PROTAC is an empirical process, often requiring the synthesis and testing of large libraries of molecules with variations in the linker, exit vector, and ligands. A significant bottleneck in this process is the synthetic chemistry. tocris.com To accelerate discovery, researchers are developing modular "on-demand" assembly strategies. tandfonline.comtandfonline.com The Glutarimide-Isoindolinone-NH-PEG2-COOH conjugate is an example of a modular building block, providing a CRBN ligand pre-functionalized with a linker and a reactive handle (the COOH group) for easy attachment to a POI ligand. medchemexpress.comglpbio.com
Key advancements in this area include:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and reliable reactions for connecting molecular fragments. tandfonline.comnih.govtechnologynetworks.com This allows for the rapid, parallel synthesis of PROTAC libraries by preparing batches of alkyne- and azide-functionalized building blocks (E3 ligands and POI ligands) and combining them in various permutations. nih.govresearchgate.net
Photoclick Chemistry: Light-induced reactions, such as the primary amines and o-nitrobenzyl alcohols cyclization (PANAC), offer another powerful tool for modular assembly. nih.gov These reactions can be performed in microtiter plates, enabling high-throughput synthesis.
Direct-to-Biology Platforms: The integration of automated, plate-based synthesis with cellular screening assays creates a "direct-to-biology" workflow. tandfonline.comnih.gov This approach streamlines the entire discovery cycle by eliminating the need for purification of each individual compound in a library, allowing a single scientist to synthesize and screen hundreds of PROTACs in a fraction of the time previously required. tandfonline.com
These strategies significantly reduce the time and resources needed to identify potent and selective degraders, facilitating the exploration of "linkerology" and accelerating the development of new therapeutics. tocris.comtandfonline.com
| Modular Synthesis Technique | Reaction Principle | Advantage |
| Amide Coupling | Reaction between a carboxylic acid (e.g., on the linker) and an amine. | Well-established, versatile chemistry. tocris.com |
| CuAAC (Click Chemistry) | Copper-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a triazole linker. tandfonline.comnih.gov | High yield, high reliability, mild conditions. tandfonline.com |
| SPAAC (Copper-Free Click) | Reaction between a strained cyclooctyne (B158145) and an azide without a copper catalyst. | Bioorthogonal, suitable for use in biological systems. tandfonline.com |
| Photoclick Chemistry (e.g., PANAC) | Light-induced covalent bond formation. | High efficiency, enables plate-based synthesis for high-throughput screening. nih.gov |
Exploration of Novel Linker Chemistries Beyond Traditional PEG
The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the molecule's physicochemical properties, cell permeability, and ability to form a productive ternary complex. nih.gov While flexible polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs due to their synthetic tractability, there is a major shift towards more sophisticated and rigid linker designs. nih.govresearchgate.net The PEG2 unit in this compound represents a typical flexible linker. medchemexpress.com
Exploration beyond traditional PEG linkers includes:
Rigid Linkers: Incorporating structures like alkynes, piperazine/piperidine rings, and triazoles reduces the conformational flexibility of the PROTAC. nih.govprecisepeg.comnih.gov This can be advantageous by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of forming the ternary complex, and improving metabolic stability. precisepeg.com For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in one series of BET degraders led to a significant increase in cellular activity. nih.gov
"Smart" Linkers: Advanced designs include photocleavable or photoswitchable linkers (e.g., containing an azobenzene (B91143) unit) that allow for spatiotemporal control over the degrader's activity. precisepeg.com This provides a powerful tool for research and could potentially minimize systemic side effects in a therapeutic context.
Macrocyclic Linkers: Constraining the linker by forming a large ring structure can dramatically improve selectivity and potency by locking the PROTAC into an active conformation. precisepeg.com
The choice of linker chemistry is now a central part of rational degrader design, moving beyond a trial-and-error approach to a more informed optimization process. researchgate.net
| Linker Type | Key Structural Feature | Primary Advantage(s) | Example Scaffolds |
| Flexible | Alkyl chains, Ether units | Synthetically accessible, allows for sampling of different lengths and vectors. nih.gov | Polyethylene Glycol (PEG), Alkyl chains |
| Rigid | Cyclic or planar elements | Improved metabolic stability, pre-organization for binding, enhanced potency. precisepeg.comnih.gov | Alkynes, Piperazine, Triazoles |
| Photoswitchable | Light-responsive motifs | Reversible, real-time control of degradation activity. precisepeg.com | Azobenzene |
| Macrocyclic | Large ring structure | Highly constrained, can enhance selectivity and reduce entropy penalty. precisepeg.com | Custom-designed large rings |
Application as Chemical Probes for Deconvoluting Protein Function
Beyond their therapeutic potential, PROTACs constructed from building blocks like this compound are invaluable tools for chemical biology and target validation. nih.govscienceopen.com They offer a method for "chemical knockout" of a target protein, providing a powerful alternative to genetic methods like CRISPR or RNAi. researchgate.netportlandpress.com
Using degraders as chemical probes allows researchers to:
Study Protein Function: By rapidly and reversibly depleting a specific protein, scientists can observe the resulting cellular phenotype to understand the protein's function in a biological pathway. portlandpress.comnih.gov This approach offers superior temporal control compared to genetic methods. researchgate.net
Validate Drug Targets: The ability to degrade, rather than just inhibit, a target can reveal consequences of protein removal that are distinct from blocking its enzymatic activity. This is particularly important for non-enzymatic proteins, such as scaffolds and transcription factors, which have been historically "undruggable." nih.gov
Identify New Targets: A chemical genetics approach can be used where libraries of PROTACs with diverse warheads are screened for a desired phenotypic effect. researchgate.net Once an active PROTAC is identified, proteomic methods can be used to determine which protein is being degraded, thereby identifying a new, functionally important therapeutic target. researchgate.net
The catalytic and event-driven mechanism of PROTACs means they can be effective even with weak-binding warheads, expanding the range of targets that can be interrogated. nih.govscienceopen.com This makes them exceptionally powerful probes for exploring the druggable proteome and uncovering novel biology.
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
